5-Amino-2-fluoroisonicotinaldehyde
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Overview
Description
5-Amino-2-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C6H5FN2O It is a derivative of isonicotinaldehyde, where the hydrogen atom at the 2-position is replaced by a fluorine atom and an amino group is attached at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific fluorinating agents and controlled temperatures to ensure the selective introduction of the fluorine atom .
Industrial Production Methods
Industrial production of 5-Amino-2-fluoroisonicotinaldehyde may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-fluoroisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-2-fluoroisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-fluoroisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The amino and fluorine groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoroisonicotinaldehyde: Similar structure but with the amino and fluorine groups at different positions.
5-Amino-2-chloroisonicotinaldehyde: Chlorine atom instead of fluorine.
5-Amino-2-bromoisonicotinaldehyde: Bromine atom instead of fluorine.
Uniqueness
5-Amino-2-fluoroisonicotinaldehyde is unique due to the presence of both amino and fluorine groups, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability and reactivity, while the amino group can provide sites for further functionalization and interactions with biological targets .
Properties
Molecular Formula |
C6H5FN2O |
---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
5-amino-2-fluoropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H5FN2O/c7-6-1-4(3-10)5(8)2-9-6/h1-3H,8H2 |
InChI Key |
UZKQPUXMMKCKJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)N)C=O |
Origin of Product |
United States |
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